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acid

Cat. No.: B1324274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methoxycyclobutanecarboxylic acid is a substituted cyclobutane derivative with potential

applications in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold combined

with the methoxy and carboxylic acid functional groups makes it an attractive building block for

the synthesis of novel therapeutic agents. This technical guide provides a comprehensive

overview of its molecular structure, properties, and a detailed, albeit putative, synthetic

pathway, alongside predicted spectroscopic data to aid in its identification and characterization.

Molecular Structure and Properties
The molecular structure of 3-Methoxycyclobutanecarboxylic acid is characterized by a four-

membered carbon ring. A methoxy group (-OCH₃) and a carboxylic acid group (-COOH) are

attached to the cyclobutane core. The relative stereochemistry of these substituents (cis or

trans) significantly influences the molecule's three-dimensional shape and, consequently, its

biological activity.

Table 1: Chemical and Physical Properties
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Property Value

Molecular Formula C₆H₁₀O₃

Molecular Weight 130.14 g/mol

CAS Number 480450-03-1

SMILES COC1CC(C1)C(O)=O

InChI Key PRADZEMZRCCINO-UHFFFAOYSA-N

Boiling Point (Predicted) 230.2 ± 33.0 °C at 760 mmHg

Density (Predicted) 1.2 ± 0.1 g/cm³

Synthesis Pathway
While specific, detailed experimental protocols for the synthesis of 3-
Methoxycyclobutanecarboxylic acid are not readily available in peer-reviewed literature, a

plausible synthetic route can be devised based on established organic chemistry principles and

the synthesis of analogous cyclobutane derivatives. A potential pathway could start from 3-

oxocyclobutanecarboxylic acid, a commercially available starting material.

3-Oxocyclobutanecarboxylic acid Methyl 3-oxocyclobutanecarboxylate

 Esterification
(MeOH, H+) Methyl 3-hydroxycyclobutanecarboxylate

 Reduction
(NaBH4) Methyl 3-methoxycyclobutanecarboxylate

 Williamson Ether Synthesis
(NaH, CH3I) 3-Methoxycyclobutanecarboxylic acid

 Hydrolysis
(LiOH, H2O) 

Click to download full resolution via product page

Caption: Proposed synthesis pathway for 3-Methoxycyclobutanecarboxylic acid.

Experimental Protocol (Putative)
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

Objective: To protect the carboxylic acid as a methyl ester.

Procedure: 3-Oxocyclobutanecarboxylic acid is dissolved in methanol, and a catalytic

amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the
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reaction is complete (monitored by TLC). The solvent is then removed under reduced

pressure, and the residue is purified to yield methyl 3-oxocyclobutanecarboxylate.

Step 2: Reduction of the Ketone

Objective: To reduce the ketone to a hydroxyl group.

Procedure: Methyl 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent like

methanol or ethanol and cooled in an ice bath. Sodium borohydride (NaBH₄) is added

portion-wise. The reaction is stirred until the starting material is consumed. The reaction is

then quenched, and the product, methyl 3-hydroxycyclobutanecarboxylate, is extracted and

purified. This step will likely produce a mixture of cis and trans isomers.

Step 3: Williamson Ether Synthesis

Objective: To convert the hydroxyl group to a methoxy group.

Procedure: The mixture of methyl 3-hydroxycyclobutanecarboxylate isomers is dissolved in

an anhydrous aprotic solvent such as tetrahydrofuran (THF). Sodium hydride (NaH) is added

carefully at 0°C to deprotonate the alcohol. Methyl iodide (CH₃I) is then added, and the

reaction is allowed to warm to room temperature and stirred until completion. The product,

methyl 3-methoxycyclobutanecarboxylate, is isolated after an aqueous workup and

purification.

Step 4: Hydrolysis of the Ester

Objective: To deprotect the carboxylic acid.

Procedure: Methyl 3-methoxycyclobutanecarboxylate is dissolved in a mixture of THF and

water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature.

Upon completion, the reaction is acidified with a dilute acid (e.g., 1M HCl) to protonate the

carboxylate. The final product, 3-Methoxycyclobutanecarboxylic acid, is then extracted

and purified, likely yielding a mixture of cis and trans isomers which may be separable by

chromatography.

Spectroscopic Characterization (Predicted)
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The following spectroscopic data are predicted based on the structure of 3-
Methoxycyclobutanecarboxylic acid and typical values for similar functional groups.

Table 2: Predicted Spectroscopic Data

Technique Predicted Peaks/Shifts

¹H NMR

δ 10-12 ppm (broad s, 1H, COOH), 3.5-4.0 ppm

(m, 1H, CH-O), 3.3 ppm (s, 3H, OCH₃), 2.0-3.0

ppm (m, 5H, cyclobutane CH and CH₂)

¹³C NMR

δ 175-180 ppm (COOH), 70-80 ppm (CH-O),

55-60 ppm (OCH₃), 20-40 ppm (cyclobutane

CH₂)

FT-IR

2500-3300 cm⁻¹ (broad, O-H stretch of

carboxylic acid), 1700-1725 cm⁻¹ (strong, C=O

stretch), 1050-1150 cm⁻¹ (C-O stretch of ether)

Mass Spec.

[M]+ at m/z 130. Fragments corresponding to

loss of -OH (m/z 113), -COOH (m/z 85), and -

OCH₃ (m/z 99)

Methodology for Spectroscopic Analysis (General
Protocol)

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be acquired on a 400

MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide

(DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm)

relative to tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR): The IR spectrum would be recorded on an FT-IR

spectrometer, typically using a thin film of the sample on a salt plate (NaCl or KBr) or as a

KBr pellet.

Mass Spectrometry (MS): Mass spectral data would be obtained using an electrospray

ionization (ESI) source in either positive or negative ion mode, coupled to a time-of-flight

(TOF) or quadrupole mass analyzer.
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Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing the specific biological activities of

3-Methoxycyclobutanecarboxylic acid or its involvement in any signaling pathways.

However, substituted cyclobutane motifs are of significant interest in drug design. The rigid

nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which

can be advantageous for binding to a biological target. The carboxylic acid group can

participate in hydrogen bonding and salt bridge interactions, while the methoxy group can

influence solubility and metabolic stability.

Given its structural features, 3-Methoxycyclobutanecarboxylic acid could be a valuable

starting point for the development of inhibitors for various enzymes or as a scaffold for creating

ligands for receptors where a constrained acidic moiety is required.

Molecular Properties

Potential Biological Interactions

3D Conformation
(cis/trans isomers)

Target Binding Affinity
(Enzymes, Receptors)

Pharmacokinetic Properties
(ADME)

Functional Groups
(-COOH, -OCH3)

Drug Candidate Potential
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Caption: Logical relationship of molecular properties to drug potential.

Conclusion
3-Methoxycyclobutanecarboxylic acid represents a promising, yet underexplored, chemical

entity for the development of new pharmaceuticals. This guide provides a foundational

understanding of its structure and a plausible route for its synthesis and characterization.
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Further research is warranted to elucidate its biological activities and to explore its potential as

a key building block in the design of next-generation therapeutics. The detailed (though

putative) protocols and predicted data herein should serve as a valuable resource for

researchers embarking on the study of this and related small molecules.

To cite this document: BenchChem. [An In-depth Technical Guide to 3-
Methoxycyclobutanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324274#3-methoxycyclobutanecarboxylic-acid-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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